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molecular formula C14H17N5 B8448007 3-isopropyl-1-(1-methyl-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-5-amine

3-isopropyl-1-(1-methyl-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-5-amine

Cat. No. B8448007
M. Wt: 255.32 g/mol
InChI Key: MRYSBXXNCFZKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790756B2

Procedure details

Using a procedure analogous to Example B22, 1-methyl-1H-benzo[d]imidazol-5-amine (0.50 g, 3.4 mmol), NaNO2 (0.28 g, 4.1 mmol), SnCl2.2H2O (2.8 g, 14 mmol) and 4-methyl-3-oxopentanenitrile (0.45 g, 4.1 mmol) were combined to afford crude 3-isopropyl-1-(1-methyl-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-5-amine (0.63 g, 73% yield) as a foam which was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6): δ 8.22 (s, 1H), 7.72 (dd, J=0.40 and 1.2 Hz, 1H), 7.60 (dd, J=0.40 and 8.4 Hz, 1H), 7.42 (dd, J=2.0 and 8.4 Hz, 1H), 5.32 (s, 1H), 5.08 (brs, 2H), 3.85 (s, 3H), 2.75 (septet, J=6.8 Hz, 1H), 1.16 (d, J=6.8 Hz, 6H); MS (ESI) m/z: 250.0 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[N:4]=[CH:3]1.[N:12]([O-])=O.[Na+].O.O.Cl[Sn]Cl.[CH3:21][CH:22]([CH3:28])[C:23](=O)[CH2:24][C:25]#[N:26]>>[CH:22]([C:23]1[CH:24]=[C:25]([NH2:26])[N:11]([C:9]2[CH:8]=[CH:7][C:6]3[N:2]([CH3:1])[CH:3]=[N:4][C:5]=3[CH:10]=2)[N:12]=1)([CH3:28])[CH3:21] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1C=NC2=C1C=CC(=C2)N
Step Two
Name
Quantity
0.28 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Four
Name
Quantity
0.45 g
Type
reactant
Smiles
CC(C(CC#N)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NN(C(=C1)N)C1=CC2=C(N(C=N2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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